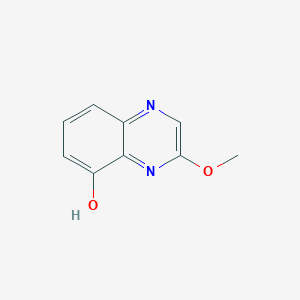

3-Methoxyquinoxalin-5-ol

描述

Structure

3D Structure

属性

分子式 |

C9H8N2O2 |

|---|---|

分子量 |

176.17 g/mol |

IUPAC 名称 |

3-methoxyquinoxalin-5-ol |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-5-10-6-3-2-4-7(12)9(6)11-8/h2-5,12H,1H3 |

InChI 键 |

LYPGPVFFVUJFEV-UHFFFAOYSA-N |

规范 SMILES |

COC1=CN=C2C=CC=C(C2=N1)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Quinoxaline Derivatives

General Synthetic Strategies for the Quinoxaline (B1680401) Ring System

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a significant heterocyclic motif in medicinal chemistry and materials science. nih.gov The synthesis of this ring system has been a subject of extensive research, leading to the development of both classical and modern, more sustainable methodologies.

Classical Condensation Reactions (e.g., ortho-phenylenediamine with α-dicarbonyl compounds)

The most traditional and widely employed method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. ijirt.orgresearchgate.netpharmatutor.orgencyclopedia.pub This reaction, first reported by Körner and Hinsberg in 1884, is versatile and can be used to produce a wide array of quinoxaline derivatives. encyclopedia.pub The process typically involves refluxing the reactants in solvents like ethanol (B145695) or acetic acid for several hours, often yielding products in the range of 34–70%. arabjchem.org

While effective, these classical methods often have drawbacks such as long reaction times, the need for high temperatures, and the use of hazardous solvents, which can lead to significant waste generation. nih.govijirt.org The reaction mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to form the stable quinoxaline ring.

A variety of catalysts have been explored to improve the efficiency of this condensation. These include acidic catalysts, which can activate the dicarbonyl compound towards nucleophilic attack by the diamine. nih.gov

Emerging and Sustainable Synthesis Approaches (e.g., Microwave-Assisted Synthesis, Green Chemistry Protocols)

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for quinoxaline synthesis, in line with the principles of green chemistry. ijirt.orgsapub.org These emerging approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials. ijirt.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating and significantly reduced reaction times compared to conventional heating methods. researchgate.nete-journals.inacs.org This technique has been successfully applied to the synthesis of quinoxalines, often leading to higher yields and cleaner reactions. e-journals.insapub.org For instance, the condensation of diamines and dicarbonyl compounds can be achieved in minutes under microwave heating, sometimes in solvent-free conditions, which further enhances the green credentials of the method. researchgate.nete-journals.in The use of microwave assistance can also minimize the formation of side products, simplifying purification processes. acs.org

Green Chemistry Protocols:

Beyond microwave synthesis, other green chemistry protocols have been developed. These often involve the use of:

Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free systems. ijirt.orgarabjchem.org

Reusable Catalysts: Employing heterogeneous or recyclable catalysts to minimize waste and cost. nih.govarabjchem.orgrsc.org Examples include polymer-supported sulphanilic acid and alumina-supported heteropolyoxometalates, which can be easily recovered and reused. nih.govarabjchem.org

Room Temperature Reactions: Designing synthetic routes that proceed efficiently at ambient temperature to reduce energy consumption. nih.govsapub.orgthieme-connect.com

These sustainable approaches not only offer environmental benefits but also often lead to improved reaction efficiency and easier product isolation. sapub.org

Targeted Synthesis and Derivatization Pathways for 3-Methoxyquinoxalin-5-ol and its Analogues

The synthesis of specifically substituted quinoxalines like this compound requires a more targeted approach, often involving multi-step sequences to introduce the desired functional groups at specific positions on the quinoxaline core.

Synthesis of this compound Precursors

The synthesis of precursors for this compound often starts with commercially available and simpler quinoxaline derivatives. A common strategy involves the introduction of functional groups that can be later converted to the desired methoxy (B1213986) and hydroxyl moieties. For example, a bromo-substituted quinoxaline can serve as a key intermediate. The bromine atom can be displaced by a methoxy group through nucleophilic aromatic substitution.

One documented approach involves starting with a bromoquinoline and converting it to a methoxyquinoline. researchgate.net For instance, 6-methoxy and 6,8-dimethoxyquinolines have been prepared from their corresponding bromo derivatives. researchgate.net While the direct synthesis of this compound precursors is not extensively detailed in the provided context, the general principles of quinoxaline chemistry suggest that a precursor like a di-substituted benzene derivative would be required for the initial condensation reaction.

Specific Chemical Transformations Involving this compound

Once this compound is synthesized, it can undergo various chemical transformations to create a library of new derivatives. These reactions can target either the quinoxaline core or the existing functional groups.

Halogenation, particularly bromination, is a key transformation for functionalizing the quinoxaline ring, allowing for the introduction of bromine atoms that can serve as handles for further synthetic modifications. researchgate.net The regioselectivity of the bromination is influenced by the reaction conditions and the directing effects of the substituents already present on the ring.

In the case of this compound, the methoxy and hydroxyl groups will direct the electrophilic substitution to specific positions on the benzene portion of the quinoxaline ring. For example, a study on the bromination of this compound involved treating it with phosphorus tribromide (PBr3) in dimethylformamide (DMF) at 0°C, followed by stirring at room temperature for 5 hours. scholarsresearchlibrary.com This reaction resulted in the formation of 8-bromo-2-methoxyquinoxaline. scholarsresearchlibrary.com It is important to note that the provided source refers to the starting material as this compound, but the product is named as a derivative of 2-methoxyquinoxaline (B3065361), which suggests a potential discrepancy in the nomenclature or a rearrangement during the reaction.

The bromination of quinoxaline and its derivatives has been studied under various conditions, including the use of N-bromosuccinimide (NBS) in different solvents, which can lead to mono- or di-brominated products on the aromatic ring. researchgate.net The use of strong acids like sulfuric acid or triflic acid can also facilitate the bromination of heteroaromatics like quinoxaline. researchgate.net

Coupling Reactions for Introducing Substituents (e.g., Palladium-Catalyzed Couplings for Amination)

The introduction of substituents onto the quinoxaline core is frequently achieved through powerful cross-coupling reactions, with palladium-catalyzed methods being particularly prominent for their efficiency and broad substrate scope. These reactions are crucial for building molecular complexity and accessing a diverse range of functionalized quinoxaline derivatives.

A notable application of this methodology is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction used for forming carbon-nitrogen bonds. Research has demonstrated the synthesis of various aminopyrrolidinyl quinoxaline derivatives starting from this compound. scholarsresearchlibrary.com In a key step, 8-bromo-2-methoxyquinoxaline, which can be prepared from this compound, undergoes a palladium-catalyzed amination. scholarsresearchlibrary.com The reaction couples the brominated quinoxaline with a protected aminopyrrolidine, showcasing the utility of this method for introducing amine substituents at specific positions on the quinoxaline scaffold. scholarsresearchlibrary.com

The conditions for such reactions are meticulously optimized, typically involving a palladium catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine (B1218219) ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃). scholarsresearchlibrary.com The choice of ligand is critical as it influences the catalyst's activity and selectivity.

Table 1: Conditions for Palladium-Catalyzed Amination of 8-bromo-2-methoxyquinoxaline

| Component | Role | Example Reagent |

|---|---|---|

| Substrate | Aryl halide | 8-bromo-2-methoxyquinoxaline |

| Coupling Partner | Amine | tert-butyl pyrrolidin-3-ylcarbamate |

| Catalyst | Palladium source | Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst | Xantphos |

| Base | Activates amine | Cs₂CO₃ |

| Solvent | Reaction medium | 1,4-dioxane |

Beyond amination, palladium catalysis is instrumental in other C-C and C-N bond-forming reactions, such as the Sonogashira and Suzuki couplings, further expanding the toolkit for modifying quinoxaline derivatives. mdpi.com For instance, the Sonogashira coupling has been used to introduce alkynyl groups onto the quinoxaline ring. mdpi.com These methods collectively provide a powerful strategy for the regioselective introduction of a wide array of functional groups, which is essential for developing new compounds with specific properties.

Synthesis of Related Methoxy-Substituted Quinoxaline Derivatives (e.g., from ethyl 3-methoxy-quinoxaline-2-carboxylate)

Ethyl 3-methoxy-quinoxaline-2-carboxylate serves as a versatile and common starting material for the synthesis of a variety of more complex methoxy-substituted quinoxaline derivatives. connectjournals.comresearchgate.netniscpr.res.in Its ester and methoxy groups offer multiple reaction sites for elaboration.

A common synthetic route involves a multi-step sequence to build new heterocyclic rings onto the quinoxaline core. For example, a series of 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines has been synthesized starting from ethyl 3-methoxy-quinoxaline-2-carboxylate. connectjournals.comresearchgate.net

The general synthetic pathway is outlined below:

Reduction: The ester group of ethyl 3-methoxy-quinoxaline-2-carboxylate is reduced to an alcohol, (2-methoxyquinoxalin-3-yl)methanol. connectjournals.com

Oxidation: The resulting primary alcohol is then oxidized to form the corresponding aldehyde, 3-methoxyquinoxaline-2-carbaldehyde. connectjournals.comresearchgate.net

Condensation: This aldehyde undergoes a Claisen-Schmidt condensation with various acetophenones to yield chalcone-like intermediates, which are 3-(2-hydroxyquinoxalin-3-yl)-1-phenylprop-2-en-1-ones. connectjournals.com

Cyclization: Finally, these intermediates are treated with hydrazine (B178648) hydrate, which leads to the formation of the target pyrazolyl-substituted quinoxalines. connectjournals.com

Similarly, other research has utilized ethyl 3-methoxy-quinoxaline-2-carboxylate to produce different derivatives. researchgate.netniscpr.res.in One such pathway involves hydrolysis of the ester to the carboxylic acid, followed by amide coupling and further transformations to yield ketone intermediates, which can then be used to construct pyrazole (B372694) rings. researchgate.net

Table 2: Multi-step Synthesis from Ethyl 3-methoxy-quinoxaline-2-carboxylate

| Step | Reaction Type | Intermediate/Product |

|---|---|---|

| 1 | Saponification | 3-methoxyquinoxaline-2-carboxylic acid |

| 2 | Amide Coupling | N,3-dimethoxy-N-methylquinoxaline-2-carboxamide |

| 3 | Grignard Reaction | 1-(2-methoxyquinoxalin-3-yl)ethanone |

| 4 | Condensation | 2-methoxy-3-(1-alkyl-1H-pyrazol-3-yl)quinoxaline |

| 5 | Cyclization | 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl) quinoxalines |

Data sourced from Maringanti et al., 2021. researchgate.net

These synthetic sequences demonstrate the value of ethyl 3-methoxy-quinoxaline-2-carboxylate as a foundational building block, enabling access to a wide range of functionalized quinoxaline structures. connectjournals.comresearchgate.net

Chemo- and Regioselective Functionalization of Quinoxaline Derivatives

The ability to selectively functionalize specific positions on the quinoxaline ring system is critical for synthesizing desired isomers and avoiding complex product mixtures. Chemo- and regioselectivity are often governed by the inherent electronic properties of the quinoxaline nucleus and can be controlled by the choice of reagents and reaction conditions.

The direct C-H functionalization of quinoxalin-2(1H)-ones is a prominent example of regioselective synthesis, with a strong preference for substitution at the C3 position. rsc.orgmdpi.com This position is electronically activated, making it susceptible to attack by various radicals or nucleophiles. A multitude of methods have been developed for C3-alkylation, arylation, and amination under various catalytic conditions, including photoredox catalysis. rsc.orgmdpi.comacs.org For example, visible-light-induced reactions can achieve C3-alkylation using alkylboronic acids or carboxylic acids as the alkyl source. acs.org

Metalation is another powerful strategy for achieving regioselectivity. The use of directed metalating groups or specific metalating agents can guide functionalization to otherwise unreactive positions. For instance, the use of TMP (2,2,6,6-tetramethylpiperidide) bases containing zinc or magnesium can facilitate regioselective metalation of the quinoxaline scaffold, allowing for subsequent reactions with electrophiles. rsc.org The regioselectivity can sometimes be switched by the presence or absence of a Lewis acid additive like MgCl₂. rsc.org

Table 3: Examples of Regioselective Functionalization of Quinoxaline Scaffolds

| Position | Reaction Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| C3 | Arylation | Pd(II), Arylboronic Acids | acs.org |

| C3 | Trifluoroethylation | Rose Bengal, CF₃CH₂I, Light | rsc.org |

| C3 | Alkylation | Photocatalyst, Alkyl Chlorides | rsc.org |

| C2 vs. C3 | Zincation | TMPZnCl·LiCl (C3), MgCl₂ additive (C2) | rsc.org |

These advanced methods provide chemists with precise control over the modification of the quinoxaline core, enabling the synthesis of complex molecules from simpler precursors. rsc.orgmdpi.comrsc.org

Stereoselective Synthesis and Chiral Induction in Quinoxaline Systems

The development of stereoselective methods to produce chiral quinoxaline derivatives is of significant interest due to the importance of chirality in bioactive molecules. mdpi.com This involves creating specific stereoisomers (enantiomers or diastereomers) and is often achieved through asymmetric catalysis or the use of chiral auxiliaries.

One successful approach is the use of chiral catalysts in reactions involving quinoxaline-derived intermediates. For example, a highly enantioselective aza-Friedel–Crafts reaction has been developed using a chiral phosphoric acid as a catalyst. researchgate.net This reaction couples indoles with indeno[1,2-b]quinoxalin-11-imines to produce chiral 11-amino-indeno[1,2-b]quinoxaline derivatives with excellent stereocontrol (up to 99% enantiomeric excess). researchgate.net

Another powerful strategy is the 1,3-dipolar cycloaddition reaction, which can be used to construct complex, multi-ring chiral systems. A regio- and stereoselective synthesis of novel spiropyrrolidinoquinoxaline tethered indole (B1671886) hybrid heterocycles has been accomplished through a cascade reaction featuring a 1,3-dipolar cycloaddition as the key step. researchgate.net The precise stereochemistry of the resulting spirocyclic compound, which contains multiple chiral centers, was confirmed by single-crystal X-ray analysis. researchgate.net

The inherent chirality of a molecule can also be used to induce stereoselectivity. The synthesis of steroidal quinoxalines by condensing diaminobenzenes with a chiral steroid (cholestenone) results in chiral products whose specific helicity can be analyzed using circular dichroism (CD) spectroscopy. mdpi.com The substituent on the quinoxaline portion was found to influence the chiroptical properties of the final molecule. mdpi.com

These examples highlight the sophisticated strategies employed to control stereochemistry in quinoxaline synthesis, leading to the creation of optically active molecules with well-defined three-dimensional structures. mdpi.comresearchgate.netresearchgate.net

Chemical Reactivity and Reaction Mechanisms of Quinoxaline Based Compounds

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Quinoxaline (B1680401) Core

The quinoxaline ring system, composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is an electron-deficient heterocycle. logos-verlag.de This electronic nature dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The pyrazine moiety deactivates the fused benzene ring, making electrophilic substitution on the quinoxaline core challenging. logos-verlag.dethieme-connect.de Reactions typically require harsh conditions. When substitution does occur, it preferentially takes place at the C-5 and C-8 positions of the benzenoid ring, which have the highest electron density. logos-verlag.dethieme-connect.de For instance, nitration of quinoxaline with a mixture of concentrated nitric acid and oleum (B3057394) at high temperatures yields 5-nitroquinoxaline (B91601) and subsequently 5,7-dinitroquinoxaline. sci-hub.se The presence of electron-donating substituents on the benzene ring can facilitate electrophilic attack. logos-verlag.dethieme-connect.de

Nucleophilic Aromatic Substitution: In contrast, the electron-deficient nature of the quinoxaline system makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly enhanced at the C-2 and C-3 positions of the pyrazine ring, especially if a good leaving group, such as a halogen, is present. researchgate.net For example, 2,3-dichloroquinoxaline (B139996) serves as a versatile precursor for the synthesis of various 2,3-disubstituted quinoxalines by reacting with a wide range of nucleophiles. researchgate.net The introduction of N-oxide groups further activates the quinoxaline core towards nucleophilic attack. thieme-connect.demdpi.com

Oxidation and Reduction Chemistry of Quinoxaline and its Derivatives

The diazine nature of the quinoxaline ring generally confers resistance to oxidative degradation, especially by alkaline oxidizing agents. pharmacophorejournal.com However, alkyl substituents on the ring can be oxidized to carboxylic acids while leaving the heterocyclic core intact. pharmacophorejournal.com

Reduction of the quinoxaline ring can be achieved using various reagents. Catalytic hydrogenation or the use of complex metal hydrides like sodium borohydride (B1222165) can lead to the formation of dihydro- and tetrahydro-derivatives. pharmacophorejournal.com The specific products depend on the reaction conditions and the substitution pattern of the quinoxaline derivative. For instance, a one-pot method has been developed to synthesize pyrrolo[1,2-a]quinoxalines that involves the reduction of a nitroaryl group using iron powder, followed by a cascade of reactions. acs.org

Formation and Reactivity of N-Oxides (e.g., Quinoxaline 1,4-Dioxides)

The nitrogen atoms of the quinoxaline ring can be readily oxidized to form N-oxides. pharmacophorejournal.com The most common method for synthesizing quinoxaline 1,4-dioxides is the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with an enol or enamine. mdpi.comclockss.org Direct oxidation of quinoxaline derivatives is also possible, with reagents like hypofluorous acid-acetonitrile complex providing quantitative yields. mdpi.com

The presence of the N-oxide functionalities significantly alters the reactivity of the quinoxaline ring. Key features include:

Increased susceptibility to nucleophilic substitution: The electron-withdrawing nature of the N-oxide groups activates the ring, particularly at positions 2, 3, 6, and 7, for nucleophilic attack. mdpi.com

Deoxygenation: The N-oxide groups can be removed (deoxygenated) using a variety of reducing agents, such as trivalent phosphorus compounds or catalytic hydrogenation, which is a valuable synthetic transformation to access diverse quinoxaline derivatives. mdpi.com

Rearrangement Reactions: Under certain conditions, such as treatment with acetic anhydride (B1165640), quinoxaline 1,4-dioxides can undergo rearrangement reactions. For example, quinoxaline 1,4-dioxide reacts with acetic anhydride to form 1-acetoxy-2(1H)-quinoxalinone, which can be further converted to 2,3(1H,4H)-quinoxalinedione upon prolonged heating. oup.com

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Beirut Reaction | Benzofuroxan and enols/enamines | Efficient method for obtaining diverse derivatives. | mdpi.com |

| Direct Oxidation | Quinoxaline derivative and oxidizing agent (e.g., HOF·CH₃CN) | Can provide quantitative yields, even for deactivated substrates. | mdpi.com |

| Cyclization | o-Benzoquinone dioxime and 1,2-dicarbonyl compounds | An older method, yields can be low depending on the dicarbonyl compound. | mdpi.comnih.gov |

Radical Formation and Kinetic Studies of Quinoxalinones

Radical reactions involving quinoxaline derivatives, particularly quinoxalinones, are crucial in various chemical transformations. The reduction of quinoxaline derivatives can proceed through a single-electron transfer mechanism, resulting in the formation of radical species. abechem.com

Pulse radiolysis studies have been employed to investigate the oxidation of quinoxalin-2-ones by hydroxyl (•OH) and azide (B81097) (•N₃) radicals. mdpi.com

Hydroxyl Radical (•OH) Reactions: The •OH radical reacts with quinoxalin-2-ones at near-diffusion-controlled rates. The reaction can proceed via addition to the benzene or pyrazin-2-one rings, or by H-abstraction from the nitrogen atom in the pyrazin-2-one ring to form an N-centered radical. mdpi.com

Azide Radical (•N₃) Reactions: The •N₃ radical, a selective one-electron oxidant, reacts with 3-methylquinoxalin-2-one with a high rate constant. mdpi.com This reaction leads to the formation of an N-centered radical after the initial radical cation deprotonates. mdpi.commdpi.com

Recent research has also explored visible-light-promoted radical reactions. For example, a photosensitizer-free method for the C-H difluoroalkylation of quinoxalinones involves the homolysis of a Csp³-Br bond to generate difluoroalkyl and bromine radicals. researchgate.net Furthermore, iron(III)-mediated three-component reactions of quinoxalinones with olefins and NaBD₄ proceed through a proposed radical mechanism involving the formation of alkyl and nitrogen-centered radicals. frontiersin.org

| Quinoxalinone Derivative | Radical Species | Second-Order Rate Constant (k) / M⁻¹s⁻¹ | Reaction Type | Reference |

|---|---|---|---|---|

| Quinoxalin-2-one (Q) | •OH | (5.9–9.7) × 10⁹ | Addition / H-abstraction | mdpi.com |

| 3-Methylquinoxalin-2-one (3-MeQ) | •OH | (5.9–9.7) × 10⁹ | Addition / H-abstraction | mdpi.com |

| 3-Methylquinoxalin-2-one (3-MeQ) | •N₃ | (6.0 ± 0.5) × 10⁹ | One-electron oxidation | mdpi.com |

Tautomerism and Isomerism in Hydroxy-Substituted Quinoxaline Systems (e.g., Quinoxalin-2-ones vs. 2-Hydroxyquinoxalines)

Hydroxy-substituted quinoxalines can exist in tautomeric forms, most notably the keto-enol (or lactam-lactim) tautomerism. testbook.com For example, quinoxalin-2-ol is in equilibrium with its tautomer, quinoxalin-2(1H)-one. logos-verlag.dethieme-connect.de

Spectroscopic evidence (UV and IR) indicates that the equilibrium for quinoxalin-2(1H)-ones strongly favors the amide (lactam) form over the hydroxy (lactim) form. thieme-connect.de The IR spectra of quinoxalin-2(1H)-ones show characteristic carbonyl absorption bands, confirming the predominance of the keto structure. thieme-connect.de

Similarly, quinoxaline-2,3-diol exists preferentially as the quinoxaline-2,3(1H,4H)-dione tautomer. thieme-connect.de The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the quinoxaline ring. thieme-connect.dekoreascience.kr For instance, studies on synthesized 2-hydroxyquinoxaline (B48720) derivatives showed that they exhibit tautomerism between the lactam and lactim forms in dimethyl sulfoxide (B87167) solution, with the ratio determined by ¹H NMR. koreascience.kr This phenomenon is a critical consideration in the structural analysis and reactivity of these compounds.

Cycloaddition and Ring-Opening Reactions in Quinoxaline Scaffold Modifications

Cycloaddition and ring-opening reactions are powerful tools for modifying the quinoxaline scaffold, leading to the formation of more complex polycyclic systems or novel heterocyclic structures.

Cycloaddition Reactions:

[2+2] Cycloaddition: The reaction of N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivatives with phenoxyacetic acid derivatives proceeds via a [2+2] cycloaddition (Staudinger reaction) to form spiro-β-lactams. rsc.org

[3+2] Cycloaddition: 1,3-Dipolar cycloaddition reactions are widely used. For example, azomethine ylides generated in situ from indenoquinoxalinone and amino acids react with dipolarophiles like β-nitrostyrenes to produce complex spiro[indeno[1,2-b]quinoxaline-pyrrolidine] hybrids. rsc.org Ninhydrin, a precursor to indeno[1,2-b]quinoxalines, can also participate in [3π+2π] cycloaddition reactions with transient 1,3-dipoles. arkat-usa.org

[4+2] Cycloaddition (Diels-Alder): While less common for the quinoxaline ring itself, related aza-heterocycles can undergo Diels-Alder reactions. For instance, aza-[4+2] cycloadditions have been proposed in the synthesis of expanded ring systems from other heterocycles. d-nb.info A modular synthesis of 4-acylquinolines has been developed via a FeBr₂-promoted [4+2] cycloaddition of 1,3-enynes and nitrosoarenes. researchgate.net

Ring-Opening Reactions: Ring-opening reactions of the quinoxaline scaffold are less common but can occur under specific conditions. More frequently, ring-opening of other fused rings is used as a strategy to build the quinoxaline system or modify its derivatives. For example, a post-Ugi reaction involving cycloaddition and subsequent ring-opening with maleic anhydride has been described. frontiersin.org In another instance, the reaction of quinoline (B57606) N-oxides can lead to ring contraction to form indoles, a process involving C-atom deletion. d-nb.info

Advanced Spectroscopic and Analytical Characterization of Quinoxaline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. tandfonline.comresearchgate.net For 3-Methoxyquinoxalin-5-ol, ¹H and ¹³C NMR would provide definitive information about its hydrogen and carbon framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the quinoxaline (B1680401) ring system would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns (singlet, doublet, triplet) revealing their coupling relationships with adjacent protons. The methoxy (B1213986) group (-OCH₃) would produce a characteristic singlet, likely in the range of δ 3.8-4.0 ppm. The hydroxyl proton (-OH) would also present as a singlet, which can be broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. ceitec.cz The carbon atoms of the quinoxaline ring would resonate in the aromatic region (δ 110-160 ppm). The methoxy carbon would appear further upfield (typically δ 50-60 ppm). magritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 (multiplets) | 110 - 145 |

| Quaternary Aromatic C | N/A | 140 - 160 |

| -OCH₃ | ~3.9 (singlet) | ~55 |

| -OH | Variable (broad singlet) | N/A |

| C-O (Aromatic) | N/A | ~155 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. niscpr.res.inresearchgate.net It is essential for confirming the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. chemguide.co.uktutorchase.com

For this compound (C₉H₈N₂O₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (176.17 g/mol ). High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of stable neutral fragments such as a methyl radical (•CH₃, loss of 15 Da) from the methoxy group, or carbon monoxide (CO, loss of 28 Da). savemyexams.comsavemyexams.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₉H₈N₂O₂]⁺ | 176 |

| Fragment [M-CH₃]⁺ | [C₈H₅N₂O₂]⁺ | 161 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. upi.eduinnovatechlabs.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring would be observed in the 1450-1650 cm⁻¹ region. The C-O stretching of the methoxy group and the phenolic hydroxyl group would likely produce strong peaks in the 1000-1300 cm⁻¹ range. researchgate.netspecac.com While specific data for the target compound is unavailable, IR data for the related 8-bromo-2-methoxyquinoxaline shows peaks at 3436, 3025, 2989, 2923, 1602, and 1578 cm⁻¹. scholarsresearchlibrary.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. scienceready.com.au It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methoxy C-H | C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C / C=N stretch | 1450 - 1650 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems (chromophores). pearson.comigntu.ac.in The extended π-system of the quinoxaline ring in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption maxima (λ_max). These absorptions correspond to π→π* and n→π* electronic transitions within the aromatic system. academie-sciences.fr The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution due to the presence of the phenolic hydroxyl group. mdpi.com

Computational and Theoretical Chemistry Studies of Quinoxaline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for studying the electronic structure and properties of quinoxaline (B1680401) derivatives. scholarsresearchlibrary.comscispace.com These methods allow for the detailed examination of molecules in silico, providing a microscopic view of their chemical nature.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. derpharmachemica.comnajah.edu For quinoxaline derivatives, DFT calculations are routinely performed to determine their most stable three-dimensional structures through a process called geometry optimization. arabjchem.org A popular and effective functional for these calculations is Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP), often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p). scholarsresearchlibrary.comderpharmachemica.comarabjchem.org This approach has proven effective for obtaining favorable geometries for a wide variety of quinoxaline systems. najah.edu The calculations are typically carried out using software packages like Gaussian. derpharmachemica.comarabjchem.org

Geometry optimization identifies the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. arabjchem.org For flexible molecules, conformational analysis is performed to identify different spatial arrangements (conformers) and their relative stabilities. The potential energy surface is explored by rotating specific bonds, allowing for the identification of energy minima (stable conformers) and transition states. For example, in substituted alkanes, staggered conformations are generally more stable than eclipsed conformations due to reduced steric repulsion.

Prediction of Spectroscopic Parameters (e.g., 1H Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structural assignment. researchgate.netnih.gov

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. scialert.net For quinoxaline derivatives, DFT calculations at the B3LYP level have been used to compute harmonic vibrational frequencies. researchgate.netuctm.edu These calculated frequencies are often scaled by a factor (e.g., 0.9679) to better correlate with experimental data, accounting for anharmonicity and other systematic errors in the computational method. uctm.eduscispace.com For instance, the C-H stretching vibrations in quinoxaline rings are typically predicted and observed in the 3100-3000 cm⁻¹ region. scialert.netscialert.net

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. scispace.commdpi.com Theoretical ¹H and ¹³C chemical shifts have been calculated for various quinoxaline derivatives and show good agreement with experimental values, particularly for ¹³C shifts. researchgate.netscispace.com Discrepancies, especially for labile protons like N-H, can sometimes occur due to intermolecular interactions in the experimental sample that are not always captured in the gas-phase or implicit solvent models of the calculation. scispace.com Recent advancements integrate DFT-calculated shielding tensors with 3D graph neural networks to achieve even higher accuracy in predicting experimental chemical shifts. nih.gov

| Parameter | Computational Method | Predicted Value (Example) | Experimental Value (Example) | Reference |

| Vibrational Frequency (C-H stretch) | DFT/B3LYP | 3062, 3052, 3038 cm⁻¹ | ~3057 cm⁻¹ | scialert.net |

| Vibrational Frequency (C=O stretch) | DFT/B3LYP | 1698-1733 cm⁻¹ | 1692-1720 cm⁻¹ | uctm.edu |

| ¹³C NMR Chemical Shift | GIAO-DFT | Scaled values show excellent correlation | Varies per compound | scispace.com |

| ¹H NMR Chemical Shift | GIAO-DFT | Good correlation, some deviations | Varies per compound | researchgate.netscispace.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties (e.g., Chemical Hardness)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity of a molecule. scholarsresearchlibrary.commdpi.com The energy of the HOMO (E_HOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons. scholarsresearchlibrary.comnih.gov

A large energy gap (ΔE = E_LUMO - E_HOMO) implies high kinetic stability and low chemical reactivity, characterizing a "hard" molecule. mdpi.com Conversely, a small energy gap suggests high chemical reactivity and polarizability, indicative of a "soft" molecule. derpharmachemica.com

From the HOMO and LUMO energies, several key electronic properties can be calculated using Koopman's theorem: scholarsresearchlibrary.com

Ionization Potential (I): I ≈ -E_HOMO sciensage.info

Electron Affinity (A): A ≈ -E_LUMO sciensage.info

Absolute Electronegativity (χ): χ = (I + A) / 2 scholarsresearchlibrary.com

Chemical Hardness (η): η = (I - A) / 2 scholarsresearchlibrary.comnih.gov

Chemical Softness (σ): σ = 1 / η derpharmachemica.com

Global Electrophilicity Index (ω): ω = χ² / (2η) derpharmachemica.comsciensage.info

These parameters are invaluable for rationalizing and predicting chemical processes. scholarsresearchlibrary.com For example, in studies of quinoxaline derivatives as corrosion inhibitors, a high E_HOMO value suggests a strong tendency to donate electrons to the metal surface, while a low E_LUMO value indicates a greater ability to accept electrons from the metal. scholarsresearchlibrary.comderpharmachemica.com

| Compound/Derivative Class | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Reference |

| 3,7-dimethylquinoxalin-2(1H)-one (DQO) | -6.2939 | -1.8553 | 4.4386 | 2.2193 | derpharmachemica.com |

| 3,7-dimethylquinoxalin-2(1H)-thione (DQT) | -6.0239 | -2.4210 | 3.6029 | 1.8015 | derpharmachemica.com |

| Acenaphtoquinoxaline | -3.12 | 3.69 | 6.81 | - | nih.gov |

| 3-methyl-2(3s-methoxy-4s-hydroxyphenyl)quinoxaline (MMHPQ) | -5.5751 | -1.6389 | 3.9362 | 1.9681 | scholarsresearchlibrary.com |

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Applications

QSPR and chemoinformatics are computational disciplines that aim to correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.govabjournals.org These approaches are particularly useful for screening large libraries of compounds and predicting the properties of novel, unsynthesized molecules. nih.gov

Theoretical Descriptor Generation and Selection

The foundation of any QSPR model is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. abjournals.org For quinoxaline derivatives, thousands of descriptors can be calculated using specialized software like Dragon or PaDel. researchgate.netnih.gov These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight).

Topological Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices). tandfonline.com

Geometrical Descriptors: Based on the 3D structure of the molecule.

Quantum-Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment). abjournals.org

Once generated, a crucial step is to select a small subset of relevant descriptors that have the most significant correlation with the property of interest. This helps to avoid overfitting and "chance correlations." tandfonline.com Methods like the Genetic Function Algorithm (GFA) are powerful optimization techniques used for variable selection. abjournals.org

Predictive Modeling for Undisclosed Properties of Quinoxaline Derivatives

With a set of selected descriptors, a mathematical model is built to predict a specific property. dinus.ac.id For quinoxaline derivatives, QSPR models have been developed to predict properties such as melting points and various biological activities. researchgate.netnih.govbenthamdirect.comnih.gov

Multiple Linear Regression (MLR) is a common technique used to create the predictive equation. abjournals.org The quality and predictive power of the resulting QSAR/QSPR model are assessed using several statistical metrics:

Coefficient of Determination (R²): Measures how well the model fits the training data. nih.gov

Leave-One-Out Cross-Validated R² (Q² or R²cv): Assesses the model's robustness and internal predictive ability. researchgate.netabjournals.org

External Validation (pred_r²): Evaluates the model's ability to predict the properties of an independent test set of compounds. nih.gov

These predictive models serve as valuable tools in computational drug design and materials science, helping to prioritize which new quinoxaline derivatives should be synthesized and tested experimentally. abjournals.orgnih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3-Methoxyquinoxalin-5-ol, and a biological target, typically a protein or nucleic acid. These methods are crucial in modern drug discovery for understanding the mechanism of action and for designing more potent and selective inhibitors.

Computational Elucidation of Binding Modes and Affinities

Computational studies on various quinoxaline derivatives have successfully elucidated their binding modes and affinities with a range of biological targets. These studies often employ molecular docking simulations to predict the most favorable binding pose of the ligand within the active site of the target protein. The binding affinity is then estimated using scoring functions that calculate the free energy of binding.

For instance, molecular docking studies on quinoxaline derivatives have been instrumental in understanding their interactions with key enzymes implicated in cancer and microbial infections. In a study on 2-substituted-quinoxaline analogues, molecular modeling revealed significant binding affinity to the active sites of topoisomerase II and EGFR proteins, suggesting a potential mechanism for their anti-breast cancer activity. researchgate.net Similarly, research on quinoxaline-based bishydrazone ligands and their metal complexes utilized molecular docking to investigate their interactions with DNA and superoxide (B77818) dismutase (SOD). nih.gov

The binding interactions are typically characterized by a network of hydrogen bonds, hydrophobic interactions, and sometimes metal coordination. For example, in the case of 3-substituted phenyl quinazolinone derivatives, molecular docking showed that the most active compound was well-accommodated in the binding site of the EGFR enzyme through hydrogen bonding interactions. nih.gov The methoxy (B1213986) group at the 3-position of this compound, with its hydrogen bond accepting capability, and the hydroxyl group at the 5-position, which can act as both a hydrogen bond donor and acceptor, would be expected to play a significant role in forming specific interactions with amino acid residues in a target's active site.

Table 1: Examples of Docking Studies on Quinoxaline Derivatives

| Quinoxaline Derivative Class | Target Protein | Key Predicted Interactions | Reference |

| 2-substituted-quinoxaline analogues | Topoisomerase II, EGFR | Significant binding affinity in active sites | researchgate.net |

| Quinoxaline based bishydrazone ligand | DNA, Superoxide Dismutase (SOD) | Molecular interaction dynamics | nih.gov |

| 3-substituted phenyl quinazolinone derivatives | EGFR | Hydrogen bonding | nih.gov |

| 6-chloroquinoxalines | VEGFR-2 | Binding affinity in the active site | ekb.eg |

In Silico Screening and Lead Optimization

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. Once a "hit" compound is identified, lead optimization is employed to chemically modify the molecule to improve its potency, selectivity, and pharmacokinetic properties.

The quinoxaline scaffold has been a subject of in silico screening and lead optimization in various therapeutic areas. For example, in the development of anticonvulsant agents, pharmacophore-based structural optimization and in silico docking studies were used to design and identify promising quinoxaline derivatives as AMPA receptor antagonists. nih.gov

Lead optimization of quinoxaline derivatives often involves the strategic addition or modification of substituents to enhance target binding and improve drug-like properties. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) are frequently used to guide these modifications. QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the activity of novel, unsynthesized analogs. This computational approach helps in prioritizing the synthesis of the most promising compounds.

For this compound, in silico screening could be employed to identify potential biological targets by docking it against a panel of proteins. Following the identification of a target, lead optimization studies could be guided by computational analysis. For instance, modifications to the methoxy or hydroxyl groups, or the addition of other functional groups to the quinoxaline core, could be explored virtually to predict their impact on binding affinity and selectivity. The insights gained from such computational studies would be invaluable for the rational design of more potent and specific derivatives of this compound for various therapeutic applications.

Biological and Pharmacological Research Applications of Quinoxaline Derivatives

General Pharmacological Profiling and Therapeutic Potential of Quinoxaline (B1680401) Analogues

Quinoxaline derivatives are recognized as privileged structures in drug discovery, forming the core of various compounds with a wide spectrum of pharmacological activities. researchgate.net These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antiprotozoal properties. researchgate.nettandfonline.comresearchgate.netdoaj.org The versatility of the quinoxaline scaffold allows for structural modifications that can enhance its therapeutic efficacy and selectivity, making it a focal point of research in pharmaceutical sciences. researchgate.netnih.gov

The anticancer potential of quinoxaline derivatives is particularly noteworthy, with research demonstrating their efficacy against a range of tumor types. nih.govmdpi.com They have been investigated as inhibitors of various enzymes crucial for cancer cell survival and proliferation. ekb.egekb.eg Furthermore, metal complexes of quinoxaline derivatives have shown improved biological activities, which is often attributed to increased lipophilicity, enhancing their potential as therapeutic agents. tandfonline.com The development of quinoxaline-based compounds continues to be a promising avenue for the discovery of new and effective drugs for a variety of diseases. doaj.orgnih.gov

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

The therapeutic effects of quinoxaline derivatives are underpinned by their interactions with various molecular and cellular targets. Researchers have delved into the specific mechanisms through which these compounds exert their biological activities, revealing a multifaceted approach to disease modulation.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Perturbation)

A significant mechanism by which quinoxaline derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death, and the perturbation of the cell cycle. mdpi.comtandfonline.com Studies have shown that certain quinoxaline derivatives can trigger apoptosis in cancer cells, leading to their elimination. tandfonline.comsemanticscholar.orgnih.gov For instance, specific derivatives have been observed to induce apoptosis in prostate cancer (PC-3) and lung cancer (A549) cells. tandfonline.comsemanticscholar.orgtandfonline.com

Furthermore, some quinoxaline compounds have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.commdpi.com One study reported that a particular quinoxaline derivative induced cell cycle arrest at the G2/M phase in human colon carcinoma (HCT116) cells. mdpi.com Another compound was shown to cause cell growth arrest at the G2/M phase in a breast cancer cell line. mdpi.com These findings highlight the potential of quinoxaline derivatives to selectively target and disrupt the fundamental processes of cancer cell growth and survival.

Enzyme Inhibition Studies

Quinoxaline derivatives have been extensively studied as inhibitors of various enzymes that play critical roles in disease pathogenesis, particularly in cancer.

Protein tyrosine kinases (PTKs) are a major focus of anticancer drug development, and quinoxaline derivatives have emerged as potent inhibitors of these enzymes. mdpi.comekb.eg They are often selective ATP-competitive inhibitors of numerous kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR) mdpi.comekb.eg

Platelet-Derived Growth Factor Receptor (PDGFR) mdpi.comekb.eg

Epidermal Growth Factor Receptor (EGFR) ekb.egekb.egrsc.org

Bruton's Tyrosine Kinase (BTK) nih.gov

Apoptosis signal-regulated kinase 1 (ASK1) tandfonline.comnih.gov

Pim-1 and Pim-2 kinases mdpi.com

For example, novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been developed as potent and orally available noncovalent BTK inhibitors. nih.gov Another study identified a quinoxaline urea (B33335) analog that modulates IKKβ phosphorylation, a key event in cancer-related inflammation. nih.gov The ability of quinoxaline derivatives to inhibit a wide range of kinases underscores their potential as broad-spectrum anticancer agents. ekb.egekb.egrsc.org

Histone deacetylases (HDACs) are another important class of enzymes targeted in cancer therapy, and quinoxaline derivatives have shown promise as HDAC inhibitors. frontiersin.orgnih.govnih.govresearchgate.net By inhibiting HDACs, these compounds can alter gene expression, leading to the suppression of tumor growth. frontiersin.orgresearchgate.net A series of novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework have been designed and synthesized, demonstrating good anti-proliferative activity. nih.gov One such compound exhibited potent cytotoxicity in HCT-116 cells and was found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are enzymes involved in DNA repair and are attractive targets for cancer therapy. mdpi.comnih.gov Quinoxaline derivatives have been identified as potent and selective inhibitors of PARP-1 and PARP-2. mdpi.comnih.govresearchgate.netrcsb.org Some quinoxaline-based derivatives have shown IC50 values in the nanomolar range for PARP-1 inhibition, comparable to the approved PARP inhibitor Olaparib. mdpi.comresearchgate.net

While less extensively documented for the "3-Methoxyquinoxalin-5-ol" scaffold specifically, the broader class of nitrogen-containing heterocyclic compounds, which includes quinoxalines, has been investigated for phosphodiesterase (PDE) inhibition. PDEs are enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic applications in various diseases. Further research is needed to fully elucidate the potential of quinoxaline derivatives as PDE inhibitors.

Receptor Antagonism/Agonism

Quinoxaline derivatives have also been developed as antagonists for specific receptors, demonstrating their potential in modulating neurotransmission and other receptor-mediated processes.

A significant body of research has focused on the development of quinoxaline derivatives as antagonists of adenosine (B11128) receptors, particularly the A3 subtype. researchgate.netacs.orgresearchgate.netebi.ac.ukcornell.eduwipo.int Selective A3 adenosine receptor antagonists have potential therapeutic applications in various conditions. For instance, 1,2,4-triazolo[1,5-a]quinoxaline derivatives have been designed and synthesized as potent and selective human A3 adenosine receptor antagonists. acs.orgebi.ac.uk One such derivative, 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one, was identified as one of the most potent and selective hA3 adenosine receptor antagonists reported at the time. acs.orgebi.ac.uk

Quinoxaline derivatives have been synthesized and evaluated as antagonists of the 5-HT3 receptor, which is a target for the treatment of nausea and vomiting, particularly those associated with chemotherapy. nih.govtandfonline.comacs.orgtandfonline.com A series of piperazinylquinoxaline derivatives have shown potent 5-HT3 receptor antagonism. nih.govacs.org The design of these compounds is often based on the pharmacophore model for 5-HT3 receptor antagonists, which includes an aromatic ring, a linking carbonyl group, and a basic nitrogen center. tandfonline.comtandfonline.com

Structure-Activity Relationship (SAR) Studies and Rational Design Principles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the rational design of more potent and selective drug candidates. For quinoxaline derivatives, SAR studies have provided valuable insights into the structural requirements for their various pharmacological activities. researchgate.netnih.govmdpi.comresearchgate.net

For instance, in the development of quinoxaline-based PARP-1 inhibitors, SAR studies have helped in optimizing the substitutions on the quinoxaline ring to achieve high potency. mdpi.comresearchgate.net Similarly, for quinoxaline derivatives as 5-HT3 receptor antagonists, SAR studies have elucidated the importance of specific structural features, such as the nature of the substituent on the piperazine (B1678402) moiety. nih.govacs.org

The rational design of quinoxaline derivatives often involves computational methods like molecular docking to predict the binding of these compounds to their target proteins. nih.govfrontiersin.org This approach, combined with SAR data, allows for the strategic modification of the quinoxaline scaffold to improve its interaction with the target and enhance its therapeutic effect. frontiersin.orgnih.govmdpi.com For example, the design of novel HDAC inhibitors based on the quinoxaline nucleus was guided by the known pharmacophoric features of HDAC inhibitors and aimed to occupy a vacant pocket in the HDAC receptor. frontiersin.org

The following table summarizes the key biological targets and therapeutic potential of various quinoxaline derivatives:

| Compound Class | Biological Target | Therapeutic Potential |

| Quinoxaline Analogues | Various | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory |

| Piperazinylquinoxalines | 5-HT3 Receptor | Antiemetic |

| 1,2,4-Triazolo[1,5-a]quinoxalines | Adenosine A3 Receptor | Various (e.g., anti-inflammatory, anticancer) |

| Quinoxaline-based derivatives | PARP-1, PARP-2 | Anticancer |

| Pyrrolo[1,2-a]quinoxalin-4(5H)-ones | BTK | Anticancer |

| 3-(Benzazol-2-yl)quinoxalines | HDACs | Anticancer |

Influence of Positional and Substituent Variations on Biological Potency and Selectivity

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, the introduction of a methoxy (B1213986) group (-OCH3), such as that present in this compound, has been shown to be a critical determinant of biological activity in various quinoxaline derivatives. In a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the presence of a 7-methoxy group was found to enhance hypoxic selectivity against several cancer cell lines. mdpi.com This suggests that the electronic properties imparted by the methoxy group can play a crucial role in the mechanism of action, particularly in the context of tumor hypoxia. Another study on anticancer quinoxalines revealed that the replacement of an electron-releasing group like a methoxy group with an electron-withdrawing group such as chlorine resulted in decreased activity, underscoring the importance of the electronic nature of the substituent. mdpi.com

Similarly, the hydroxyl group (-OH), as present at the 5-position in this compound, is a key functional group in many biologically active molecules. In a study of quinoxaline-arylfuran derivatives, a hydroxyl group on a phenyl side chain was observed to form crucial hydrogen bonds with amino acid residues in the target protein, highlighting its role in molecular recognition and binding affinity. nih.gov While this is on a side chain, it illustrates the general importance of hydroxyl groups for interaction with biological targets. The combination of a methoxy and a hydroxyl group on the quinoxaline core, as in this compound, presents a unique electronic and hydrogen-bonding profile that could translate to specific biological activities.

The following table summarizes the influence of different substituents on the anticancer activity of various quinoxaline derivatives, providing a basis for inferring the potential of this compound.

| Quinoxaline Derivative Class | Substituent and Position | Observed Effect on Anticancer Activity | Reference |

| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | 7-Methoxy | Increased hypoxic selectivity | mdpi.com |

| General Quinoxalines | Electron-releasing groups (e.g., -OCH3) | Increased activity | mdpi.com |

| Quinoxaline-arylfuran derivatives | Phenyl-OH | Forms key hydrogen bonds with target | nih.gov |

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | 6-Halogen | Increased antibacterial properties | researchgate.net |

| 3-Phenylquinoxaline-2-carbonitrile 1,4-dioxides | 7-Amino-6-halogeno | Favorable for cytotoxicity | researchgate.net |

Pharmacophore Elucidation and Optimization Strategies for Enhanced Activity

Pharmacophore modeling is a crucial strategy in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For quinoxaline derivatives, pharmacophore models have been developed to guide the design of new compounds with enhanced potency and selectivity. mdpi.com

For instance, in the design of imidazo[1,2-a]quinoxaline (B3349733) derivatives as tubulin inhibitors, a pharmacophore model was developed that included a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. mdpi.com The hydroxyl group of this compound could act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine (B50134) ring and the oxygen of the methoxy group could function as hydrogen bond acceptors.

Optimization strategies often involve modifying the substituents to improve the fit to the pharmacophore and enhance interactions with the target protein. The synthesis of various quinoxaline derivatives with different substitutions allows for the exploration of the chemical space around the core scaffold to identify compounds with improved activity. The compound this compound itself can be considered a key intermediate for the synthesis of more complex derivatives, where the methoxy and hydroxyl groups can be further modified to optimize biological activity.

Selected Areas of Research Focus on Quinoxaline Derivatives

The therapeutic potential of quinoxaline derivatives has been explored in numerous areas of biomedical research, with a significant focus on oncology.

Oncology Research and Anticancer Potential

Quinoxaline derivatives have demonstrated a broad spectrum of anticancer activities, acting through various mechanisms. mdpi.comacs.orgmdpi.com These compounds have been investigated as inhibitors of key cellular targets involved in cancer progression, including protein kinases, topoisomerases, and enzymes involved in DNA repair and epigenetic regulation.

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.gov Hypoxic tumor cells are typically more resistant to conventional chemotherapy and radiotherapy. nih.govspandidos-publications.com Consequently, the development of hypoxia-selective cytotoxic agents is a significant goal in cancer therapy.

Quinoxaline 1,4-dioxides have emerged as a promising class of hypoxia-activated prodrugs. mdpi.comnih.govspandidos-publications.com Under hypoxic conditions, these compounds can be bioreductively activated to form radical species that are toxic to cells. The substitution pattern on the quinoxaline ring plays a critical role in the hypoxic selectivity. For example, studies have shown that the introduction of an electron-donating methoxy group at the 7-position of the quinoxaline ring can improve hypoxic selectivity. mdpi.com While this compound is not a 1,4-dioxide, the influence of the methoxy group on the electronic properties of the quinoxaline ring could be relevant for other mechanisms of hypoxia-selective cytotoxicity. The presence of both a methoxy and a hydroxyl group in this compound may modulate its reduction potential and, consequently, its potential as a bioreductive agent.

The table below presents the hypoxic cytotoxicity ratio (HCR) for several quinoxaline 1,4-dioxide derivatives, illustrating the impact of substituents on their hypoxia-selective activity.

| Compound | Substituents | Hypoxia Cytotoxicity Ratio (HCR) | Reference |

| DCQ | 2-benzoyl-3-phenyl-6,7-dichloro | 100 | nih.gov |

| BPQ | 2-benzoyl-3-phenyl | 40 | nih.gov |

| TMQ | 2,3-tetramethylene | 8.5 | nih.gov |

| 9n | 7-methoxy-3-(4-fluorophenyl) | 115 (against SMMC-7721 cells) | mdpi.com |

| 9f | 7-methyl-3-(4-fluorophenyl) | 159 (against SMMC-7721 cells) | mdpi.com |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com Dysregulation of HDAC activity is a common feature in many cancers, making them attractive targets for anticancer drug development. mdpi.comresearchgate.net

Several quinoxaline derivatives have been designed and synthesized as HDAC inhibitors. frontiersin.orgresearchgate.netnih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The quinoxaline moiety can serve as the cap group. In a study on new quinoxaline derivatives as potential HDAC inhibitors, it was found that a 2-methoxyquinoxaline (B3065361) series showed varied cytotoxic activities, with some derivatives exhibiting potent effects. frontiersin.org Specifically, a derivative with a 2-hydroxy group in the side chain attached to the 2-methoxyquinoxaline core showed high cytotoxicity. frontiersin.org This highlights the potential of substituted methoxyquinoxalines as a scaffold for developing HDAC inhibitors. The 5-hydroxyl group of this compound could also play a role in interacting with the enzyme surface, potentially contributing to HDAC inhibitory activity.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. ekb.egumanitoba.ca PARP inhibitors have emerged as a successful class of targeted anticancer therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Quinoxaline-based compounds have been investigated as PARP inhibitors. nmsgroup.itnih.gov The quinoxaline scaffold can be incorporated into the pharmacophore of PARP inhibitors, which typically mimic the nicotinamide (B372718) portion of the NAD+ substrate. In the development of selective PARP-1 inhibitors, it was found that compounds with hydroxyl and methoxy groups showed good inhibitory activity and selectivity. nmsgroup.it For example, the presence of 3- and 4-hydroxy methylation on a bromophenol fragment was noted in a potent inhibitor. nmsgroup.it While the substitution pattern is different, this finding suggests that hydroxyl and methoxy groups can contribute favorably to the interaction with the PARP active site. The specific arrangement of the methoxy and hydroxyl groups in this compound could potentially be exploited in the design of novel PARP inhibitors.

Multi-Drug Resistance (MDR) Modulators

The emergence of multi-drug resistance (MDR) in pathogenic microorganisms and cancer cells poses a significant challenge to effective treatment. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of drugs from the cell, thereby reducing their intracellular concentration and efficacy.

Research into quinoxaline derivatives has identified their potential as MDR modulators. While specific studies focusing solely on "this compound" as a P-glycoprotein antagonist are limited, the broader class of quinoxaline compounds has shown promise. These derivatives are being investigated for their ability to inhibit the function of P-gp and other ABC transporters. By blocking these efflux pumps, quinoxaline-based modulators can restore the sensitivity of resistant cells to conventional therapeutic agents. The mechanism of action is thought to involve competitive or non-competitive binding to the transporter proteins, thereby preventing the efflux of co-administered drugs. The development of effective and non-toxic quinoxaline-based MDR modulators remains an active area of research with the potential to significantly improve the outcomes of chemotherapy and antimicrobial treatments.

Antimicrobial Research

Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial properties. scholarsresearchlibrary.com The versatile scaffold of quinoxaline allows for chemical modifications that can enhance their activity against a variety of microbial pathogens, including bacteria, fungi, mycobacteria, and parasites.

Quinoxaline derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net This includes activity against multi-drug resistant strains, which are a growing public health concern. For instance, novel tetrahydropyran-based bacterial topoisomerase inhibitors with a quinoxaline-like core have shown potent activity against Gram-positive pathogens.

A study on 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines, which are derivatives of the core structure of interest, screened these compounds for their antibacterial effects. The study utilized the well diffusion method to assess activity against bacteria such as Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae. researchgate.net The results indicated that compounds with chlorophenyl and fluorophenyl substituents exhibited notable activity against the tested bacteria. researchgate.net

The following table summarizes the antibacterial activity of some synthesized pyrazolylquinoxalines:

Table 1: Antibacterial Activity of 2-(4,5-dihydro-3-substituted-1H-pyrazol-5-yl)-3-methoxyquinoxalines (100 mg/mL)| Compound | Substituent | Bacillus subtilis | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Proteus vulgaris | Klebsiella pneumoniae |

|---|---|---|---|---|---|---|---|

| 5a | Phenyl | + | + | ++ | + | + | + |

| 5b | 4-Chlorophenyl | ++ | +++ | ++ | ++ | ++ | ++ |

| 5c | 4-Fluorophenyl | ++ | ++ | +++ | ++ | ++ | ++ |

| 5d | 4-Nitrophenyl | + | ++ | + | + | + | + |

| 5e | 4-Methoxyphenyl | +++ | ++ | ++ | ++ | +++ | +++ |

| Gentamicin (10 mg/mL) | - | ++++ | ++++ | ++++ | ++++ | ++++ | ++++ |

Key: (+) Zone of inhibition (mm); (++) Good activity; (+++) Very good activity; (++++) Excellent activity (Standard) [Data sourced from a study on pyrazolylquinoxalines.] researchgate.net

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. scholarsresearchlibrary.comresearchgate.net Research has shown that certain synthesized quinoxaline compounds exhibit inhibitory effects against various fungal species. For example, in a study focused on the synthesis of novel quinoxaline derivatives, the antifungal activity of compounds derived from this compound was evaluated. scholarsresearchlibrary.com Specifically, the compounds 1-(2-methoxyquinoxalin-8-yl) pyrrolidin-3-amine (29) and its enantiomers (29a and 29b) were tested against Aspergillus niger. scholarsresearchlibrary.com

The results, presented in the table below, show the zone of inhibition for these compounds at different concentrations.

Table 2: Antifungal Activity of Quinoxaline Derivatives against Aspergillus niger| Compound | 50µg | 100µg | 150µg |

|---|---|---|---|

| 29 | 3mm | 4mm | 4mm |

| 29a | 3mm | 5mm | 4mm |

| 29b | 3mm | 4mm | 5mm |

| Standard | 8mm | - | - |

[Data reflects the zone of inhibition in mm.] scholarsresearchlibrary.com

Another study highlighted the antifungal activity of essential oils from Zanthoxylum mantaro, with the fruit essential oil showing activity against Aspergillus niger with a minimum inhibitory concentration (MIC) of 1000 μg/mL. mdpi.com While not directly quinoxaline-based, this demonstrates the ongoing search for novel antifungal agents from various sources.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Quinoxaline derivatives have been identified as a promising class of compounds in this area. researchgate.net Their structural framework is a key component in several compounds that have been synthesized and evaluated for their antimycobacterial and antitubercular activities. Research has demonstrated that modifications to the quinoxaline ring can lead to potent inhibitory effects against M. tuberculosis. The mechanism of action for many of these derivatives is still under investigation, but it is believed that they may target various essential cellular processes in the mycobacterium.

Parasitic diseases, such as malaria, trypanosomiasis, and leishmaniasis, affect millions of people worldwide. The quinoxaline scaffold has been explored for its potential in developing new antiparasitic drugs. scholarsresearchlibrary.comresearchgate.net For instance, certain quinoxaline derivatives have shown promising antimalarial activity, which is of particular importance given the rise of resistance to current antimalarial therapies. The ability of these compounds to interfere with the life cycle of the parasite is a key area of research. Similarly, derivatives are being investigated for their efficacy against trypanosomes and leishmania, the causative agents of sleeping sickness and leishmaniasis, respectively.

Antimycobacterial and Antitubercular Activity

Antiviral Research

The broad biological activity of quinoxaline derivatives extends to the realm of antiviral research. researchgate.net These compounds have been investigated for their potential to inhibit the replication of various viruses. The structural diversity achievable with the quinoxaline core allows for the design of molecules that can target specific viral enzymes or proteins. While specific antiviral data for "this compound" is not extensively documented in the available literature, the general class of quinoxalines continues to be a source of interest for the development of novel antiviral agents.

Specific Focus on Respiratory Pathogens (e.g., Influenza, SARS-CoV-2)

The emergence of novel respiratory viruses has spurred research into new antiviral agents, and quinoxaline derivatives have emerged as a promising class of compounds. rsc.orgresearchgate.netresearcher.life Their potential to act as inhibitors of influenza and coronaviruses, including SARS-CoV-2, is a key area of focus. rsc.orgjournalijbcrr.com

For influenza viruses, quinoxaline derivatives are considered good candidates for drug development due to their ability to target the highly conserved NS1 protein. mdpi.com The N-terminal domain of the NS1A protein has a deep cavity, and it is hypothesized that small molecules like quinoxalines could fit into this cavity and disrupt viral replication. mdpi.com Research has identified several quinoxaline derivatives that target the interaction between NS1 and double-stranded RNA (dsRNA). researchgate.net For instance, one study reported a quinoxaline derivative that inhibited the growth of the Ud/72 influenza virus in infected cells, likely by binding to the dsRNA-binding motif of the NS1 protein. researchgate.net

The broad antiviral potential of quinoxalines has also led to their investigation against coronaviruses. rsc.orgresearcher.life The recent COVID-19 pandemic has highlighted the urgent need for effective therapies, and quinoxaline derivatives are being explored as potential anti-SARS-CoV-2 agents. nih.govrsc.org

Neuropharmacological Research

Quinoxaline derivatives have been extensively studied for their effects on the central nervous system (CNS), showing potential for the treatment of various neurological and psychiatric disorders. sapub.orgmdpi.compharmaceuticaljournal.net

Anxiolytic and Antidepressant Potential

Several studies have explored the anxiolytic (anti-anxiety) and antidepressant properties of quinoxaline derivatives. wisdomlib.orgscirp.orgresearchgate.net For example, research on quinoxalinone derivatives has demonstrated their potential to alleviate anxiety-like behaviors in animal models. scirp.orgresearchgate.net

One study investigated two quinoxalinone derivatives, 6-nitro-2(1H)-quinoxalinone (NQu) and 2(1H)-quinoxalinone (Qu). scirp.org Chronic administration of NQu showed significant anxiolytic-like effects in rats, comparable to the standard drug diazepam. scirp.orgscirp.org Interestingly, a synergistic anxiolytic effect was observed when NQu and Qu were co-administered at lower doses. wisdomlib.org In terms of antidepressant potential, Qu significantly reduced depressive-like behaviors in the Forced Swim Test. wisdomlib.orgscirp.org However, the combination of NQu and Qu did not produce a synergistic antidepressant effect, suggesting distinct mechanisms of action for their anxiolytic and antidepressant properties. wisdomlib.org

Other research has identified quinoxaline sulfonamides with neuropharmacological activity, including anxiolytic effects. mdpi.com For instance, a synthesized quinoxaline sulfonamide derivative showed maximum anxiolytic action at a low dose in mice. mdpi.com

Table 2: Anxiolytic and Antidepressant Effects of Quinoxalinone Derivatives

| Compound | Behavioral Test | Observed Effect | Reference |

|---|---|---|---|

| 6-nitro-2(1H)-quinoxalinone (NQu) | Elevated Plus Maze (EPM) | Anxiolytic-like effect | scirp.org |

| 2(1H)-quinoxalinone (Qu) | Forced Swim Test (FST) | Antidepressant-like effect | wisdomlib.orgscirp.org |

| NQu and Qu (co-administered) | Open Field Test (OFT) | Synergistic anxiolytic effect | wisdomlib.org |

Modulation of Neurodegenerative Disorder-Related Pathways

Quinoxaline derivatives are also being investigated for their potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease. sapub.orgacs.orgjci.org Research has focused on their ability to protect neurons and modulate pathways involved in these diseases. acs.orgmdpi.com